5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Overview
Description
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a useful research compound. Its molecular formula is C12H20O5 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
The epoxy glucose derivatives, specifically those similar in structure to 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole, have been investigated as corrosion inhibitors for mild steel in acidic environments. Computational studies using Density Functional Theory (DFT) and molecular dynamics (MD) simulations highlighted the spontaneous adsorption process and the chemical reactivity of these molecules on the steel surface (Koulou et al., 2020).
Synthetic Chemistry
Several studies have explored the chemical reactions and transformations of compounds structurally related to this compound in synthetic chemistry. These studies involve:
- Transformations under treatment with bases, leading to different products depending on the base used (Ivanova et al., 2006).
- Synthesis of acyclic C-nucleosides and cyclic C-nucleosides using a common synthetic route (Belkadi & Othman, 2006).
- Crystallographic studies revealing the molecular and crystal structure, providing insights into the molecular conformation and intermolecular interactions (Semjonovs et al., 2015).
- Synthesis of homo-N-nucleoside analogs, indicating the potential of these compounds in nucleoside chemistry (Yu & Carlsen, 2008).
Fungicidal, Phytotoxic, and Cytotoxic Activities
Compounds structurally similar to the queried chemical have shown significant bioactivity. For instance, derivatives synthesized from glycerol exhibited considerable fungicidal activity against Colletotrichum gloeosporioides, a causative agent of papaya anthracnose. They also showed phytotoxic and cytotoxic activities, indicating their potential as bioactive agents (Costa et al., 2017).
Properties
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h7-10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKRBVFGAWFTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC3C(O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4613-62-1 | |
Record name | NSC59397 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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